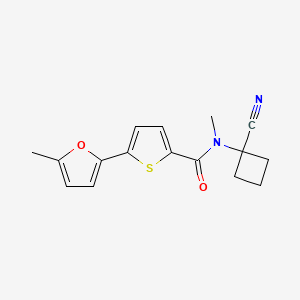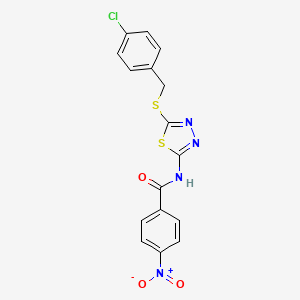
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide” is a chemical compound with the linear formula C18H16ClN3OS3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The synthesis of similar compounds has been carried out effectively with the use of ultrasound .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . The title compound consists of a benzene ring and a 1,3,5-triazine ring . The crystal structure is stabilized by a strong intramolecular hydrogen bonding interaction N(3)–H(3)···O(2) and three intermolecular hydrogen bonding interactions, N(2)–H(2)···O(1), N(2)–H(2)···N(4), and N(3)–H(3)···Cl(1) .Chemical Reactions Analysis
The reactions for the synthesis of similar compounds are usually base-catalyzed, with NaOH and KOH being the most common bases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 421.993 . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
Anticonvulsant Potential
A study focused on the development of quality control methods for promising anticonvulsant compounds, highlighting the potential of derivatives of 1,3,4-thiadiazole. Among these derivatives, a substance demonstrated high anticonvulsive activity, compared to the classic drug "Depakin," indicating its promise for further preclinical studies. This research underscores the exploration of thiadiazole derivatives for anticonvulsant applications (Sych et al., 2018).
Synthesis and Reactivity
Research on the synthesis and reactivity of thiadiazole derivatives, including the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has shown potential for producing novel chemical entities. These transformations involve ring-opening reactions to produce thioketene intermediates, which can lead to a variety of structurally interesting compounds with potential biological activity (Androsov, 2007).
Anti-Helicobacter pylori Activity
A series of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their in vitro anti-Helicobacter pylori activity. Most of these compounds exhibited significant inhibitory activity against H. pylori, with a particular compound demonstrating the most potent effect, indicating their potential as therapeutic agents against H. pylori infections (Mohammadhosseini et al., 2009).
Anti-Leishmanial Activity
The synthesis of a novel series of thiadiazol-2-amines for potential anti-leishmanial activity against Leishmania major was explored. The introduction of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties led to compounds exhibiting good activity against the promastigote form of L. major, highlighting the therapeutic potential of these compounds against leishmaniasis (Tahghighi et al., 2012).
Corrosion Inhibition
The investigation into the corrosion behavior of mild steel in acidic solutions by new 2,5-disubstituted 1,3,4-thiadiazoles indicated that some of these compounds can serve as effective corrosion inhibitors. This suggests their utility in protecting metallic surfaces against corrosion in industrial applications (Bentiss et al., 2007).
将来の方向性
The compound showed aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), as well as antifungal activities against Pythium aphanidermatum (62.0%) . These results provide valuable guidelines for the design and synthesis of novel aphid control agents and fungicides .
特性
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-12-5-1-10(2-6-12)9-25-16-20-19-15(26-16)18-14(22)11-3-7-13(8-4-11)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKHLXPPKMXQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

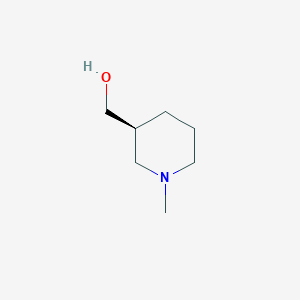
![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)
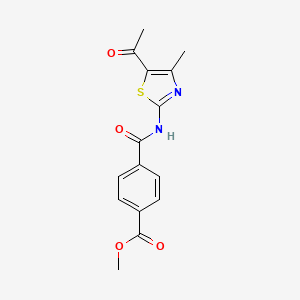
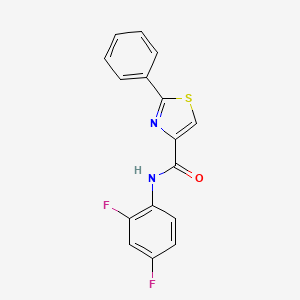
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)
![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2669720.png)

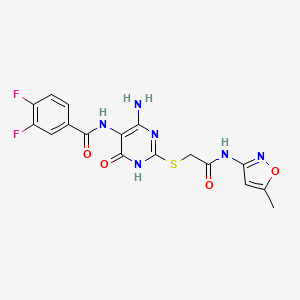


![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)

